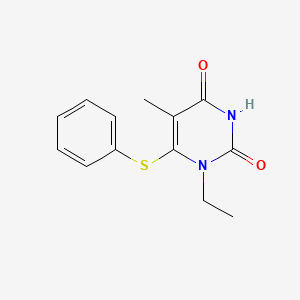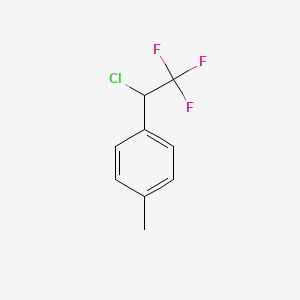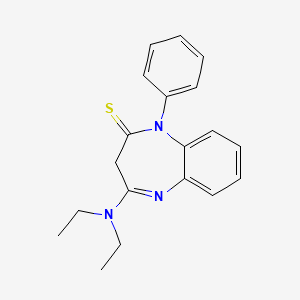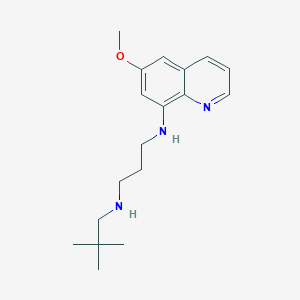
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6th position and a neopentyl group attached to a 1,3-propanediamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then methoxylated at the 6th position using methanol and a suitable catalyst.
The next step involves the introduction of the neopentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the 1,3-propanediamine chain is introduced through a nucleophilic substitution reaction, where the neopentylated quinoline is reacted with 1,3-dibromopropane in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The neopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 6-Hydroxy-8-quinolinyl derivative.
Reduction: Tetrahydroquinoline derivative.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer, owing to its ability to inhibit specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. The methoxy and neopentyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-methyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-ethyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-propyl-1,3-propanediamine
Uniqueness
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is unique due to the presence of the neopentyl group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
6633-09-6 |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-N'-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H27N3O/c1-18(2,3)13-19-8-6-10-20-16-12-15(22-4)11-14-7-5-9-21-17(14)16/h5,7,9,11-12,19-20H,6,8,10,13H2,1-4H3 |
InChI Key |
AMHNREKQEZWOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


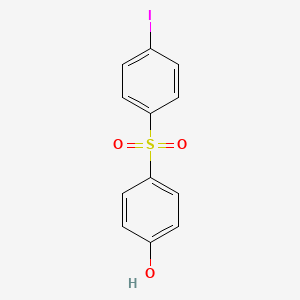
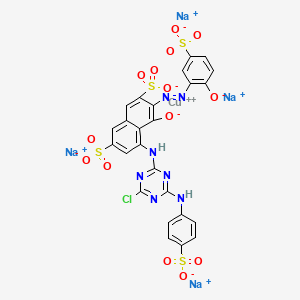
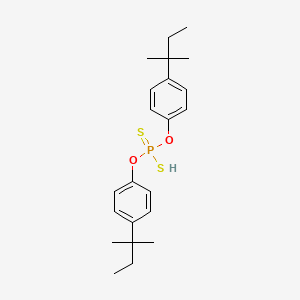
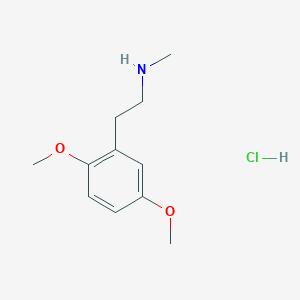
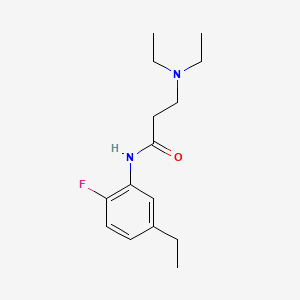
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
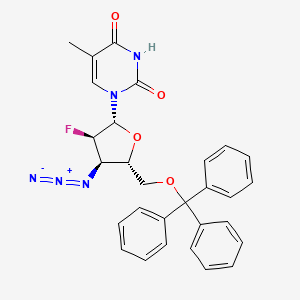
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
